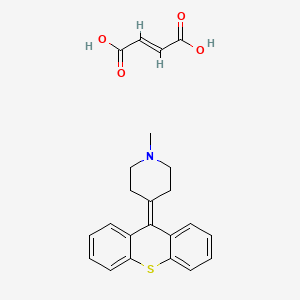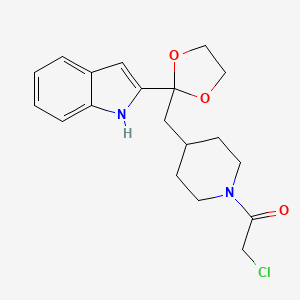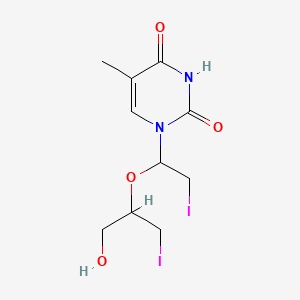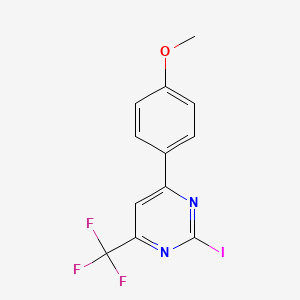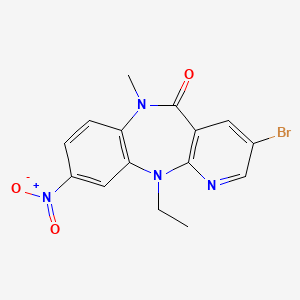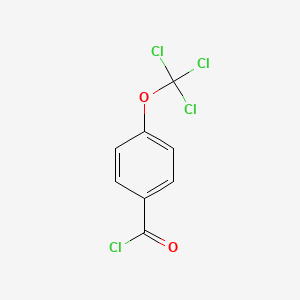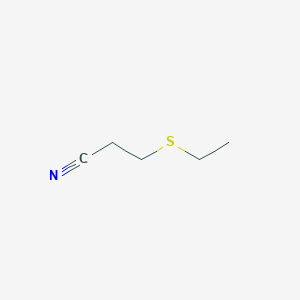
Propanenitrile, 3-(ethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-(ethylthio)-: is an organic compound with the molecular formula C5H9NS It is a nitrile derivative where the nitrile group (-CN) is attached to a propyl chain, which is further substituted with an ethylthio group (-SEt)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Propanenitrile, 3-(ethylthio)- can be synthesized by heating a halogenoalkane with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile.
Industrial Production Methods:
Hydrogenation of Acrylonitrile: The main industrial route involves the hydrogenation of acrylonitrile.
Ammoxidation of Propanol: Propanol can be oxidized in the presence of ammonia to produce propanenitrile.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: Propanenitrile, 3-(ethylthio)- can undergo nucleophilic substitution reactions where the -CN group can be replaced by other nucleophiles.
Hydrolysis: This compound can be hydrolyzed by dilute acids or alkalis to form carboxylic acids.
Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Potassium Cyanide (KCN): Used in nucleophilic substitution reactions.
Hydrogen Cyanide (HCN): Used in the addition to aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products:
Carboxylic Acids: Formed from hydrolysis reactions.
Primary Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Ionic Liquids: Propanenitrile derivatives are used in the synthesis of imidazolium-based ionic liquids, which have applications in various chemical processes.
Biology and Medicine:
Pharmacological Research: The compound’s derivatives are studied for their potential biological activities and pharmacological applications.
Industry:
Mécanisme D'action
The mechanism by which propanenitrile, 3-(ethylthio)- exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethylthio group can undergo oxidation or substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Acetonitrile (CH3CN): A simpler nitrile with a similar structure but without the ethylthio group.
Butanenitrile (CH3CH2CH2CN): Another nitrile with a longer carbon chain.
Uniqueness: Propanenitrile, 3-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to other nitriles. This makes it valuable in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
3088-46-8 |
|---|---|
Formule moléculaire |
C5H9NS |
Poids moléculaire |
115.20 g/mol |
Nom IUPAC |
3-ethylsulfanylpropanenitrile |
InChI |
InChI=1S/C5H9NS/c1-2-7-5-3-4-6/h2-3,5H2,1H3 |
Clé InChI |
IVUFBXHGCATYAU-UHFFFAOYSA-N |
SMILES canonique |
CCSCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



